4-Bromo-2-[(ethylamino)methyl]phenol 4-Bromo-2-[(ethylamino)methyl]phenol
Brand Name: Vulcanchem
CAS No.: 42313-78-0
VCID: VC2103154
InChI: InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3
SMILES: CCNCC1=C(C=CC(=C1)Br)O
Molecular Formula: C9H12BrNO
Molecular Weight: 230.1 g/mol

4-Bromo-2-[(ethylamino)methyl]phenol

CAS No.: 42313-78-0

Cat. No.: VC2103154

Molecular Formula: C9H12BrNO

Molecular Weight: 230.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-[(ethylamino)methyl]phenol - 42313-78-0

Specification

CAS No. 42313-78-0
Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
IUPAC Name 4-bromo-2-(ethylaminomethyl)phenol
Standard InChI InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3
Standard InChI Key IHDCKEKALDGXGZ-UHFFFAOYSA-N
SMILES CCNCC1=C(C=CC(=C1)Br)O
Canonical SMILES CCNCC1=C(C=CC(=C1)Br)O

Introduction

Fundamental Properties and Structural Characteristics

4-Bromo-2-[(ethylamino)methyl]phenol is a chemical compound with precisely defined properties that make it identifiable and distinguish it from related compounds. The molecule features a phenol core with a bromine atom at the para position (C-4) and an ethylaminomethyl group at the ortho position (C-2), creating a functionalized structure with multiple reactive sites.

Basic Identification and Physical Properties

The compound is characterized by several key identifiers that allow for its precise classification:

PropertyValue
CAS Number42313-78-0
Molecular FormulaC9H12BrNO
Molecular Weight230.11 g/mol
MDL NumberMFCD11940289
IUPAC Name4-bromo-2-((ethylamino)methyl)phenol
SMILES NotationCCNCC1=CC(Br)=CC=C1O
Typical Purity97%

The compound's structural formula incorporates a phenolic hydroxyl group, a bromine atom, and an ethylaminomethyl substituent, all of which contribute to its chemical behavior and potential applications .

Structural Features and Chemical Characteristics

The molecular structure of 4-Bromo-2-[(ethylamino)methyl]phenol presents several key functional groups that influence its reactivity and properties:

  • The phenolic hydroxyl group (-OH) attached directly to the aromatic ring contributes to the compound's acidity and makes it capable of forming hydrogen bonds.

  • The bromine atom at the C-4 position affects the electron distribution within the aromatic ring and provides a site for potential substitution reactions.

  • The ethylaminomethyl group (-CH2NHCH2CH3) introduces basic nitrogen functionality, creating a molecule with both acidic and basic sites.

These structural features create a compound with interesting amphoteric properties, as it contains both the acidic phenolic hydroxyl group and the basic secondary amine function. This combination of functional groups suggests potential for various chemical interactions, including acid-base reactions, hydrogen bonding, and coordination with metal ions .

Analytical Characterization Methods

Proper identification and characterization of 4-Bromo-2-[(ethylamino)methyl]phenol are essential for ensuring product quality and supporting research applications. Multiple analytical techniques can be employed to confirm the structure and purity of this compound.

Spectroscopic Identification Techniques

Several spectroscopic methods are particularly valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, methylene protons adjacent to the nitrogen, ethyl group protons, and the phenolic hydroxyl proton.

    • ¹³C NMR would confirm the carbon framework, with characteristic shifts for the carbon bearing the bromine atom.

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for the phenolic O-H stretch (3200-3500 cm⁻¹), N-H stretch from the secondary amine, and aromatic C=C stretching vibrations.

    • The C-Br bond would typically show absorption in the fingerprint region.

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and characteristic fragmentation patterns, including bromine isotope patterns.

    • The molecular ion peak would be expected at m/z 230/232 with the characteristic isotope pattern of bromine-containing compounds.

These spectroscopic methods, used in combination, provide complementary information that can definitively confirm the structure of 4-Bromo-2-[(ethylamino)methyl]phenol.

Comparison with Structurally Related Compounds

Comparing 4-Bromo-2-[(ethylamino)methyl]phenol with structurally related compounds provides insights into structure-property relationships and helps predict potential behaviors and applications.

Structural Analogs and Their Distinctions

Several compounds share structural similarities with 4-Bromo-2-[(ethylamino)methyl]phenol but differ in key aspects:

CompoundKey Structural DifferencePotential Impact on Properties
4-Bromo-2-[(methylamino)methyl]phenolContains methylamino instead of ethylamino groupSlightly less lipophilic; potentially different receptor binding profile
2-Bromo-4-methylphenolLacks aminomethyl group; different bromine positionLacks basic nitrogen; different reactivity pattern
4-Bromo-2-((2,4-dimethyl-phenylimino)-methyl)-phenolContains imino linkage and dimethylphenyl groupMore rigid structure; different electronic properties

These structural differences likely result in distinct chemical and biological behaviors despite their shared bromophenol core structure .

Structure-Activity Relationships

The position and nature of substituents on the phenolic core significantly influence various properties:

  • The para-bromine (C-4) substituent:

    • Increases lipophilicity compared to unsubstituted analogs

    • Provides a site for potential further functionalization

    • Typically affects electronic distribution in the aromatic ring

  • The ethylaminomethyl group at C-2:

    • Introduces basic character through the secondary amine functionality

    • Creates a potential metal chelation site when considered together with the adjacent phenolic hydroxyl group

    • Provides opportunities for hydrogen bonding interactions

  • The phenolic hydroxyl group:

    • Contributes to potential antioxidant properties

    • Modulates acidity compared to simple phenols due to neighboring substituents

    • Creates potential for intramolecular hydrogen bonding with the amine nitrogen

These structure-activity considerations are important for understanding the compound's behavior and for designing related molecules with optimized properties .

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